Helodermin
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-carbamoylpyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C176H285N47O49/c1-23-93(15)138(217-146(243)98(20)194-159(256)124(78-137(237)238)210-167(264)126(82-225)214-147(244)107(180)77-104-79-187-86-190-104)169(266)212-123(74-101-38-26-25-27-39-101)164(261)220-140(99(21)229)171(268)202-114(57-60-135(183)235)153(250)200-113(56-59-134(182)234)154(251)209-122(76-103-49-53-106(232)54-50-103)163(260)215-127(83-226)166(263)198-110(42-30-33-63-179)150(247)205-120(73-92(13)14)161(258)206-117(70-89(7)8)157(254)191-95(17)143(240)196-108(40-28-31-61-177)149(246)204-116(69-88(5)6)156(253)192-96(18)144(241)203-119(72-91(11)12)160(257)201-112(55-58-133(181)233)152(249)197-109(41-29-32-62-178)151(248)208-121(75-102-47-51-105(231)52-48-102)162(259)207-118(71-90(9)10)158(255)193-97(19)145(242)213-128(84-227)168(265)218-139(94(16)24-2)170(267)211-115(68-87(3)4)148(245)189-80-136(236)195-125(81-224)165(262)199-111(43-34-64-188-176(185)186)155(252)219-141(100(22)230)172(269)216-129(85-228)173(270)222-66-36-45-131(222)175(272)223-67-37-46-132(223)174(271)221-65-35-44-130(221)142(184)239/h25-27,38-39,47-54,79,86-100,107-132,138-141,224-232H,23-24,28-37,40-46,55-78,80-85,177-180H2,1-22H3,(H2,181,233)(H2,182,234)(H2,183,235)(H2,184,239)(H,187,190)(H,189,245)(H,191,254)(H,192,253)(H,193,255)(H,194,256)(H,195,236)(H,196,240)(H,197,249)(H,198,263)(H,199,262)(H,200,250)(H,201,257)(H,202,268)(H,203,241)(H,204,246)(H,205,247)(H,206,258)(H,207,259)(H,208,248)(H,209,251)(H,210,264)(H,211,267)(H,212,266)(H,213,242)(H,214,244)(H,215,260)(H,216,269)(H,217,243)(H,218,265)(H,219,252)(H,220,261)(H,237,238)(H4,185,186,188)/t93-,94-,95-,96-,97-,98-,99+,100+,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,138-,139-,140-,141-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAAJZQUEUTACT-MDBKHZGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C176H285N47O49 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00237753 | |
| Record name | Heliodermin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3843 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89468-62-2 | |
| Record name | Heliodermin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089468622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heliodermin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Biology and Structural Characteristics of Helodermin
Primary Amino Acid Sequence Analysis of Helodermin
The complete amino acid sequence of this compound has been determined. biosyn.comnih.gov It is a peptide composed of 35 amino acids. biosyn.comnih.gov The sequence is: His-Ser-Asp-Ala-Ile-Phe-Thr-Gln-Gln-Tyr-Ser-Lys-Leu-Leu-Ala-Lys-Leu-Ala-Leu-Gln-Lys-Tyr-Leu-Ala-Ser-Ile-Leu-Gly-Ser-Arg-Thr-Ser-Pro-Pro-Pro-NH₂. biosyn.comnih.gov This primary structure dictates the peptide's three-dimensional folding and its interactions with biological targets.
Here is the primary amino acid sequence of this compound:
| Position | Amino Acid |
|---|---|
| 1 | His |
| 2 | Ser |
| 3 | Asp |
| 4 | Ala |
| 5 | Ile |
| 6 | Phe |
| 7 | Thr |
| 8 | Gln |
| 9 | Gln |
| 10 | Tyr |
| 11 | Ser |
| 12 | Lys |
| 13 | Leu |
| 14 | Leu |
| 15 | Ala |
| 16 | Lys |
| 17 | Leu |
| 18 | Ala |
| 19 | Leu |
| 20 | Gln |
| 21 | Lys |
| 22 | Tyr |
| 23 | Leu |
| 24 | Ala |
| 25 | Ser |
| 26 | Ile |
| 27 | Leu |
| 28 | Gly |
| 29 | Ser |
| 30 | Arg |
| 31 | Thr |
| 32 | Ser |
| 33 | Pro |
| 34 | Pro |
Structural Homology and Divergence with Vasoactive Intestinal Polypeptide Family Members
This compound exhibits a high degree of sequence similarity with members of the secretin/VIP family of peptides, particularly in its N-terminal region (residues 1–27). biosyn.comqyaobio.comnih.gov This family includes peptides such as Vasoactive Intestinal Polypeptide (VIP), Peptide Histidine Isoleucine (PHI), Secretin, Glucagon (B607659), Growth Hormone-Releasing Hormone (GHRH), Glucagon-like Peptide-1 (GLP-1), and Glucagon-like Peptide-2 (GLP-2). biosyn.comnih.gov
Specific amino acid residues at positions 3, 6, and 7 are conserved among many peptides in this family, including this compound. nih.gov Despite these similarities, this compound also possesses unique structural features. A notable divergence is its C-terminal sequence, which includes a -Pro-Pro-Pro-NH₂ motif. biosyn.comnih.gov This C-terminal structure is considered unusual compared to other members of the secretin/VIP family and may contribute to this compound's relatively stable secondary structure in aqueous environments. biosyn.com
Here is a table illustrating some members of the VIP/Secretin family and their relation to this compound:
| Peptide Name | Family | This compound Sequence Similarity |
|---|---|---|
| This compound | VIP/Secretin | 100% (Self) |
| Vasoactive Intestinal Polypeptide (VIP) | VIP/Secretin | High (N-terminal) biosyn.comqyaobio.comnih.gov |
| Peptide Histidine Isoleucine (PHI) | VIP/Secretin | High (N-terminal) biosyn.comqyaobio.comnih.gov |
| Secretin | VIP/Secretin | High (N-terminal) biosyn.comqyaobio.comnih.gov |
| Glucagon | VIP/Secretin | Mentioned as related family member biosyn.comnih.gov |
| Growth Hormone-Releasing Hormone (GHRH) | VIP/Secretin | Mentioned as related family member biosyn.comnih.gov |
| Glucagon-like Peptide-1 (GLP-1) | VIP/Secretin | Mentioned as related family member biosyn.comnih.gov |
Significance of C-Terminal Amidation in this compound Bioactivity
This compound is a C-terminal amide, as indicated by the -NH₂ group at the end of its sequence. biosyn.comnih.gov C-terminal amidation is a common post-translational modification in many peptide hormones and neuropeptides. This modification is often crucial for the peptide's full biological activity and stability. In the case of this compound, the C-terminal amidation, particularly in conjunction with the unique -Pro-Pro-Pro sequence, is suggested to play a role in its sustained physiological actions. biosyn.com Amidation can protect the peptide from degradation by carboxypeptidases, thereby increasing its half-life and allowing it to exert its effects for a longer duration. While specific detailed research findings solely focused on the mechanism by which this compound's C-terminal amidation impacts its bioactivity were not extensively detailed in the provided context, the presence of this modification is consistently highlighted as a significant structural feature linked to its function within the VIP/secretin family. biosyn.comnih.gov Other peptides in this family, such as Secretin and PHI (often found as PHI-amide or PHM), are also amidated, underscoring the importance of this modification for their biological roles. nih.govnih.gov
Receptor Interactions and Signal Transduction Mechanisms of Helodermin
Helodermin Binding Affinity and Specificity to Vasoactive Intestinal Polypeptide Receptors
This compound demonstrates significant binding affinity for VPAC receptors, which also recognize VIP and pituitary adenylate cyclase-activating polypeptide (PACAP). mdpi.comnih.gov Early studies characterized this compound's interaction with VIP receptors, noting its ability to inhibit [125I]VIP binding in various tissues, including rat pancreatic acini, rat brain, and human heart membranes. ulb.ac.benih.gov The binding affinity of this compound to VIP receptors has been reported to be comparable to that of VIP in some systems. sci-hub.se
Differential Binding to VPAC1 and VPAC2 Receptor Subtypes
VPAC receptors are classified into two main subtypes: VPAC1 and VPAC2. mdpi.comnih.gov this compound exhibits differential binding affinities for these two subtypes, although the precise selectivity can vary depending on the species and tissue type. Some studies indicate that VPAC1 receptors may have a lower affinity for this compound compared to VIP and PACAP. mdpi.comfrontiersin.org Conversely, VPAC2 receptors have been shown to have a similar high affinity for this compound, VIP, and PACAP in certain cell lines. oup.com
Research using transfected cells expressing specific receptor subtypes has provided more detailed insights into these interactions. For instance, cells transfected with the VPAC2 receptor showed a high-affinity specific binding site for this compound. oup.com Studies comparing this compound binding to VPAC1 and VPAC2 receptor-expressing cells have indicated high affinity for this compound at both subtypes, typically in the low nanomolar range. researchgate.net However, the relative potency and efficacy of this compound compared to VIP and PACAP can differ between VPAC1 and VPAC2, contributing to the differential activation profiles observed in various tissues. mdpi.comfrontiersin.org
The following table summarizes representative binding affinity data for this compound at VPAC1 and VPAC2 receptors:
| Receptor Subtype | Species/Cell Line | Ligand | IC₅₀/Kd (nM) | Reference |
| VPAC2 | COS7 cells (transfected) | This compound | 1.40 ± 0.23 (IC₅₀) | oup.com |
| VPAC1 | CHO cells (expressing VPAC1) | This compound | ~1-3 (Affinity) | researchgate.net |
| VPAC2 | CHO cells (expressing VPAC2) | This compound | ~1-3 (Affinity) | researchgate.net |
| VPAC1 | Human liver membranes | This compound | Potency: VIP=PACAP>this compound | nih.gov |
| VPAC2 | Human liver membranes | This compound | Potency: VIP=PACAP=this compound | nih.gov |
Interaction with Secretin Receptors
In addition to VPAC receptors, this compound has been shown to interact with secretin receptors, although its affinity and the nature of this interaction can vary. In some systems, this compound has been found to stimulate adenylate cyclase activity in membranes known to possess secretin-preferring receptors, such as rat heart membranes, as efficiently as secretin. ulb.ac.be
Studies on rat pancreatic acini, which express multiple classes of receptors for secretin and VIP, suggest that this compound can bind to secretin receptors. nih.govsci-hub.se While this compound's affinity for rat pancreatic VIP receptors might be higher than that of secretin, its action in some contexts appears to be mediated through secretin receptors, particularly at higher concentrations. ulb.ac.benih.govsci-hub.se The order of binding affinities to secretin receptors has been reported as secretin > this compound > VIP in rat pancreatic acini. sci-hub.se
Adenylate Cyclase Activation and Cyclic AMP Production Mediated by this compound
A primary downstream signaling pathway activated by this compound binding to its receptors is the stimulation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. ulb.ac.benih.govnih.gov This is a characteristic signaling mechanism for GPCRs coupled to the stimulatory G protein (Gαs), which includes VPAC and secretin receptors. nih.govfrontiersin.orgspandidos-publications.com
This compound has been shown to stimulate cAMP formation in various cell types and tissues, including bone cells, isolated osteoblasts, osteoblastic cell lines, rat pancreatic membranes, rat heart, rat brain, and human heart membranes. ulb.ac.benih.govnih.gov The increase in cAMP levels in response to this compound can be time- and dose-dependent. nih.gov In some instances, the magnitude and potency of the cAMP response to this compound are comparable to that induced by VIP. nih.gov
Studies in rat pancreatic acini have demonstrated that this compound increases cAMP levels, and this increase can be inhibited by VIP antagonists, suggesting mediation through VIP-preferring receptors in some contexts. nih.gov However, the interaction with secretin receptors can also lead to cAMP elevation, particularly at certain this compound concentrations. nih.govsci-hub.se
The activation of adenylate cyclase by this compound is often assessed by measuring the accumulation of cAMP in cells or the enzyme activity in membrane preparations. Detailed research findings indicate that this compound is a potent activator of adenylate cyclase in systems expressing its cognate receptors. ulb.ac.be
Post-Receptor Signaling Pathways Engaged by this compound
While adenylate cyclase activation and subsequent cAMP production are major signaling events mediated by this compound, research suggests that other post-receptor pathways can also be engaged, depending on the receptor subtype and cellular context. VPAC receptors, for example, can activate multiple signaling pathways in addition to cAMP production. oup.com
Studies have indicated that VPAC2 receptors can induce both cAMP and [3H]inositol phosphate (B84403) ([3H]InsP) production in transfected cells, suggesting the activation of phospholipase C (PLC) in addition to adenylate cyclase. oup.com This indicates a potential for this compound, as a ligand for VPAC2, to also influence the phosphoinositide pathway, leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which can subsequently affect intracellular calcium levels and activate protein kinase C (PKC).
Furthermore, VPAC1 and VPAC2 receptors have been linked to other pathways, including phospholipase D (PLD) and calcium mobilization in some cell types. nih.govresearchgate.netspandidos-publications.com The specific post-receptor pathways engaged by this compound likely depend on the specific receptor subtype it interacts with and the complement of signaling molecules present in the target cell.
Receptor Regulation and Desensitization Mechanisms for this compound
Like many GPCRs, the receptors that bind this compound are subject to regulatory mechanisms, including desensitization and downregulation, upon prolonged exposure to the peptide. These processes are crucial for modulating the cellular response to sustained agonist stimulation. nih.govnih.gov
Studies have investigated the regulation of VIP/helodermin receptors in various cell lines. Short-term exposure (minutes) to this compound or VIP can induce homologous desensitization, where the receptor becomes less responsive to subsequent stimulation by the same agonist. nih.gov This desensitization can involve uncoupling of the receptor from its downstream signaling components, such as the G protein (biochemical uncoupling), and/or the physical removal of receptors from the cell surface through internalization or sequestration (physical uncoupling). nih.govkarger.com
Long-term exposure (hours) to this compound or VIP can lead to homologous downregulation, characterized by a decrease in the total number of receptors expressed by the cell. nih.govnih.gov The potency of this compound in inducing homologous desensitization and downregulation has been shown to be comparable to its potency for receptor occupancy and adenylate cyclase activation. nih.gov
The recovery of receptor responsiveness after desensitization involves resensitization mechanisms. This can occur in phases, with an initial rapid recovery that may not require protein synthesis, potentially involving receptor dephosphorylation, followed by a slower phase that is dependent on protein synthesis, likely reflecting the replenishment of receptor numbers through synthesis and trafficking. nih.govkarger.com
The regulation of this compound-sensitive receptors can also involve heterologous desensitization, where exposure to one agonist (e.g., VIP or this compound) can reduce the responsiveness of the cell to a different agonist acting through a distinct receptor (e.g., β₂-adrenoceptors). nih.gov This suggests potential crosstalk between signaling pathways and regulatory mechanisms.
The following table summarizes findings related to the regulation of this compound-sensitive receptors:
| Regulatory Mechanism | Agonist | Exposure Duration | Observed Effect | Cell Line/Tissue | Reference |
| Desensitization | This compound | Short-term (min) | Reduced adenylate cyclase response | Murine T-cell lymphoma (BL/VL3) | nih.gov |
| Desensitization | VIP | Short-term (min) | Reduced adenylate cyclase response | Murine T-cell lymphoma (BL/VL3) | nih.gov |
| Downregulation | This compound | Long-term (h) | Decreased receptor number and response (Homologous) | Human lymphoblasts (SUP-T1) | nih.govkarger.com |
| Downregulation | VIP | Long-term (h) | Decreased receptor number and response (Homologous) | Murine T-cell lymphoma (BL/VL3) | nih.gov |
| Desensitization | VIP | Prolonged (16h) | 75% decrease in this compound-stimulated AC activity | Human lymphoblasts (SUP-T1) | karger.com |
Physiological and Pathophysiological Roles of Helodermin
Endocrine System Modulation by Helodermin
This compound has demonstrated effects on several endocrine glands, including the pancreas and thyroid, and appears to be involved in calcium homeostasis.
Pancreatic Endocrine Function: Glucagon (B607659) Secretion Regulation
This compound has been reported to stimulate glucagon release from the murine pancreas. sci-hub.senih.gov Studies in mice have shown that intravenous injection of this compound significantly enhances basal plasma glucagon levels in a dose-dependent manner. nih.gov For instance, at a dose of 8 nmol/kg, plasma glucagon levels increased notably after 6 minutes. nih.gov This effect on glucagon secretion was observed both in the basal state and during the administration of glucose or the cholinergic agonist carbachol (B1668302). nih.gov When administered alongside glucose, this compound augmented plasma glucagon levels without affecting insulin (B600854) levels. nih.gov Similarly, co-injection with carbachol markedly potentiated the increase in plasma glucagon levels. nih.gov The stimulatory effect of this compound on glucagon secretion in mice is partially antagonized by combined alpha- and beta-adrenoceptor blockade. nih.gov
Thyroid Gland Regulation: Thyroid Hormone Secretion and C-Cell Activity
This compound-like immunoreactivity has been observed in the parafollicular (C) cells of the thyroid gland in several mammals, where these peptides coexist with calcitonin. pnas.orgnih.govnih.gov this compound has been shown to stimulate basal thyroid hormone secretion and colloid droplet formation in conscious mice. pnas.orgnih.govnih.gov The effect of larger doses of this compound on thyroid hormone secretion was observed to be long-lasting, with a maximal response occurring between 2 and 6 hours after administration. pnas.orgnih.govnih.gov These findings suggest a potential role for this compound-like peptides in the local regulation of thyroid hormone secretion by C cells. pnas.orgnih.govnih.gov
Involvement in Calcium Homeostasis and Bone Mineral Metabolism
This compound-like peptides may be involved in the regulation of calcium metabolism and have shown effects on bone mineral metabolism. pnas.orgnih.govnih.gov this compound has been found to suppress the incorporation of calcium into bone in conscious rats. pnas.orgnih.govnih.gov This suggests a role in the maintenance of calcium homeostasis. pnas.orgnih.govnih.gov Further research indicates that this compound specifically binds to a secretin-type receptor in osteoblast-like cells derived from fetal rat calvaria. nih.govresearchgate.net This binding leads to an increase in the basal and PTH-stimulated cAMP concentration in these cells. nih.govresearchgate.net
Gastrointestinal System Effects of this compound
This compound also impacts the gastrointestinal system, particularly influencing pancreatic exocrine function.
Skeletal System and Bone Metabolism Regulation by this compound
This compound has demonstrated effects on the skeletal system and bone metabolism. In organ cultures of fetal rat calvaria, this compound strongly inhibits bone matrix apposition. nih.govresearchgate.net Furthermore, it augments PTH-induced bone resorption. nih.govresearchgate.net These findings suggest that this compound-like peptides may be capable of enhancing the direct effects of PTH on bone metabolism. nih.govresearchgate.net Bone metabolism is a dynamic process involving bone formation and resorption, regulated by various factors including hormones and cytokines. mdpi.com Calcium homeostasis and bone mineral metabolism are closely linked, with bone serving as a reservoir for calcium. mdpi.comksumsc.commdpi.com
Here is a summary of some research findings on this compound's effects:
| System | Function | Observed Effect | Model System | Source |
| Endocrine | Glucagon Secretion | Stimulates glucagon release | Murine pancreas, Mice | sci-hub.senih.gov |
| Endocrine | Thyroid Hormone Secretion | Stimulates basal thyroid hormone secretion and colloid droplet formation | Conscious mice | pnas.orgnih.govnih.gov |
| Endocrine | Calcium Homeostasis | Suppresses calcium incorporation into bone | Conscious rats | pnas.orgnih.govnih.gov |
| Endocrine | Bone Mineral Metabolism | Binds to secretin-type receptor in osteoblast-like cells, increases cAMP | Fetal rat calvaria osteoblasts | nih.govresearchgate.net |
| Gastrointestinal | Amylase Secretion (Exocrine) | Stimulates amylase secretion (dose-dependent, less potent than VIP) | Rat dispersed pancreatic acini | sci-hub.se |
| Skeletal | Bone Metabolism | Inhibits bone matrix apposition, augments PTH-induced bone resorption | Fetal rat calvaria organ culture | nih.govresearchgate.net |
Modulation of Osteoblast and Osteoclast Activity
Cardiovascular System Modulation by this compound
This compound exhibits significant effects on the cardiovascular system, primarily related to vascular tone and blood pressure.
This compound has demonstrated vasodilatory and hypotensive properties. In anesthetized dogs, intraarterial infusion of this compound caused a dose-dependent increase in femoral blood flow. Intravenous administration of synthetic this compound in dogs resulted in prolonged systemic hypotension accompanied by tachycardia. Studies in rats have also shown that this compound produces hypotension in a dose-dependent manner, with potency and duration comparable to that of vasoactive intestinal polypeptide (VIP).
Research suggests that the hypotensive effect of this compound is, at least in part, mediated by the activation of potassium channels in arterial smooth muscle cells. Specifically, studies in rats indicate that this compound-induced hypotension is partly attributable to the activation of glibenclamide-sensitive K+ channels, identified as ATP-sensitive K+ (K(ATP)) channels, which are presumed to be located on arterial smooth muscle cells. The attenuation of this compound-induced hypotension by glibenclamide supports the involvement of these channels.
Vasodilatory Actions and Hypotensive Effects
Nervous System Modulation by this compound
This compound also interacts with the nervous system, influencing key enzymatic activities.
Potential Neuroprotective Effects in Neurodegenerative Models
While extensive direct studies specifically investigating this compound's neuroprotective effects in isolated neurodegenerative models are not widely documented in the available literature, its structural and functional similarities to related peptides like VIP and PACAP suggest potential in this area. VIP and PACAP have demonstrated neuroprotective properties in various experimental models of neurodegenerative diseases nih.govnih.govguidetopharmacology.org. These effects include promoting neural cell proliferation, enhancing neuronal survival, supporting axon regeneration, and inhibiting neuroinflammation nih.gov. This compound is known to interact with VPAC receptors, particularly the VPAC2 receptor, which is also a primary receptor for VIP and PACAP and is expressed in the nervous system and on immune cells nih.govnih.govnih.gov. The observation of "this compound- and helospectin-like inhibitory effects" in the context of PACAP's neuroprotective actions further hints at shared mechanisms or potential indirect involvement nih.gov. Some research also broadly mentions neuroprotective effects in "neurodegenerative and neuroinflammatory pathological experimental models" in relation to peptides including this compound and GHRH fishersci.com. However, detailed experimental data specifically isolating and characterizing this compound's direct neuroprotective actions in established neurodegenerative models requires further dedicated investigation.
Enzymatic Degradation of this compound in Neural Tissues
The biological activity of peptides like this compound is often regulated by enzymatic degradation. Studies have investigated the breakdown of this compound, particularly in neural tissues. This compound is subject to hydrolysis by enkephalinase, also known as neprilysin, an enzyme found in brain tissue, specifically in the striatum peptides.guide. Research indicates that the degradation of this compound by striatum enkephalinase is partial and occurs at a slower rate compared to the degradation of VIP by the same enzyme peptides.guide. This degradation can be inhibited by thiorphan, a known enkephalinase inhibitor peptides.guide. Interestingly, enkephalinase purified from lung tissue was found to hydrolyze VIP but not this compound, suggesting tissue-specific differences in enzymatic susceptibility peptides.guide. Other enzymes, such as aminopeptidases (inhibited by bestatin) and angiotensin-converting enzyme (inhibited by captopril), did not appear to significantly influence this compound activity in tracheal tissue, indicating they are not primary enzymes involved in its degradation in that context peptides.guide. Beyond neural tissue, mouse mast cell protease-4 (MCPT4), a chymase, has also been identified as an enzyme capable of degrading this compound ebi.ac.ukchemicalbook.com.
Immunological Modulation by this compound
This compound plays a role in immunological modulation, a function it shares with its related peptide, VIP nih.govnih.govnih.gov. VIP is recognized as a potent immunomodulatory and anti-inflammatory factor that influences both innate and adaptive immune responses nih.govnih.govnih.gov. This compound exerts its effects, at least in part, through interaction with VPAC receptors, specifically VPAC1 and VPAC2, which are present on various immune cells, including lymphocytes and macrophages nih.govnih.govnih.gov. The VPAC2 receptor has been characterized as a VIP/Helodermin-preferring receptor nih.govnih.govnih.gov. This receptor binding is a crucial mechanism through which this compound can influence immune cell function and contribute to immunological responses.
Mast Cell Activation and Degranulation Mechanisms
A notable aspect of this compound's immunological activity is its ability to induce mast cell activation and degranulation ebi.ac.ukwikipedia.orgresearchgate.netuni.lu. Studies using purified mouse peritoneal mast cells have shown that this compound can trigger the release of β-hexosaminidase, a marker of mast cell degranulation, in a dose-dependent manner ebi.ac.ukuni.lu. This activation appears to be mediated, at least partially, through VIP receptors, as pretreatment with the VIP receptor antagonist VIP6-28 significantly inhibited this compound-induced β-hexosaminidase release ebi.ac.ukuni.lu. Research indicates that the extent of mast cell activation induced by this compound does not differ between wild-type mice and those genetically deficient in mouse mast cell protease-4 (MCPT4), suggesting that while MCPT4 can degrade this compound, its absence does not prevent this compound from triggering degranulation ebi.ac.uk.
Comparative Peptidomics and Evolutionary Aspects of Helodermin
Helodermin within the Complex Proteome of Heloderma Venom
The venom produced by lizards of the genus Heloderma, including the Gila monster (Heloderma suspectum) and the Mexican beaded lizard (Heloderma horridum), is known to contain a diverse array of proteins and peptides. heloderma.netscilit.com this compound stands out as a peptide possessing properties similar to both VIP and secretin. ulb.ac.benih.gov Initial investigations into Gila monster venom highlighted the presence of factors that stimulated pancreatic secretions and elevated intracellular cAMP levels, suggesting the activity of peptides like this compound that interact with VIP receptors. biosyn.com
This compound was successfully isolated from Heloderma suspectum venom through its observed ability to activate adenylate cyclase. nih.gov Structurally, it is characterized as a peptide amide composed of 35 amino acids, with an approximate molecular mass of 5.9 kDa. biosyn.comnih.govacs.org Beyond this compound, the venom contains other active components, such as the pancreatic secretory factor (PSF), a larger protein that operates through a different mechanism than this compound. nih.gov
While this compound is recognized as a primary VIP-PHI-like peptide in Heloderma suspectum venom, comparative analyses of venom from H. suspectum and H. horridum reveal variations in the prevalence of specific VIP-like peptides. scilit.com Helospectins, also members of the VIP/secretin family, appear to be more characteristic of H. horridum venom, although a smaller quantity of helospectin-like material is also found in H. suspectum venom. scilit.com The combined action of peptides such as this compound, helospectins, helothermine, and exendins contributes to the physiological effects of Heloderma venom, including the induction of hypotension. heloderma.net
Research into Heloderma venom composition indicates a notable degree of proteomic conservation within the genus. Despite millions of years of evolutionary divergence between species, the fundamental groups of toxins are present in similar proportions. qut.edu.au
Functional Divergence and Conservation within the VIP/Secretin Peptide Family
Peptides within the VIP/secretin family share structural resemblances, particularly in their N-terminal regions, which facilitates their interaction with shared receptors. biosyn.comcore.ac.uk this compound exhibits a high degree of sequence similarity with VIP, PHI, and secretin in its N-terminal part. biosyn.com Despite these shared features, this compound displays a unique set of biological activities that distinguish it from secretin, VIP, and PHI. ulb.ac.be
This compound is capable of stimulating adenylate cyclase activity in various tissues, including membranes from rat pancreas, rat heart, rat brain, and human heart, demonstrating properties that are analogous yet distinct from those of secretin, VIP, and PHI. ulb.ac.be It can interact with both VIP and secretin receptors, with its behavior varying depending on the specific system being studied. ulb.ac.bescilit.com Its action can be more akin to secretin on secretin receptors but exhibit opposing affinities in the presence of VIP receptors. ulb.ac.be
A distinctive structural characteristic of this compound is its C-terminal -Pro-Pro-Pro-NH2 sequence. biosyn.com Compared to other peptides in the secretin/VIP family, this compound possesses an unusually stable secondary structure when in water, which may contribute to its prolonged physiological effects. biosyn.comacs.org Studies using NMR spectroscopy have revealed that this compound maintains a defined alpha-helix structure in water, which becomes even more stable in hydrophobic environments. This structural feature is common among members of this family and is potentially important for receptor binding. acs.org The extended duration of this compound's action, in comparison to VIP and this compound analogues lacking the C-terminal sequence, is at least partially attributed to this stable secondary structure. acs.org
Functional divergence within the VIP/secretin family is clearly illustrated by the varied physiological roles performed by its members. While some peptides, such as VIP, are highly conserved across vertebrate species and involved in a wide range of functions as neurotransmitters and regulators in numerous systems, others have evolved more specialized roles. nih.gov The coevolution of ligands and their receptors within this family has resulted in the establishment of novel peptide-receptor interactions, contributing to the development of new physiological functions in different evolutionary lineages. rcaap.pt
For example, the secretin receptor, although diverged from the main evolutionary lineage of secretin GPCRs, has retained its ability to bind G-proteins, which is essential for signal transduction. bioscientifica.com Functional analyses of receptors in non-mammalian species, such as the lungfish and Xenopus, have demonstrated that diverged and specific affinities for cognate ligands were established early in the evolution of certain lineages. plos.org
The capacity of this compound to interact with receptors for other VIP/secretin family members, coupled with its distinct biological activity profile, underscores the extent of functional divergence that can occur within this peptide family, even among molecules with structural similarities found in venom.
Preclinical Research and Potential Translational Applications of Helodermin
Exploration of Cardiovascular Therapeutic Avenues for Helodermin
Studies have investigated the cardiovascular effects of this compound, comparing its actions to those of vasoactive intestinal peptide (VIP). This compound has been shown to reduce systemic blood pressure in a dose-dependent manner in rats nih.gov. While less effective than VIP at lower doses, this compound and VIP demonstrated comparable efficacy in reducing blood pressure at higher doses nih.gov. Furthermore, this compound was found to be equally potent as VIP in relaxing isolated femoral arteries that were precontracted with phenylephrine (B352888) or prostaglandin (B15479496) F2 alpha nih.gov. These findings suggest that this compound possesses vasodilator properties and may influence blood pressure, potentially acting through a common receptor with VIP in the vasculature nih.gov.
Table 1: Comparative Cardiovascular Effects of this compound, Helospectins, and VIP in Rats
Research into Neurological Disorder Interventions and Neuroprotection
This compound's interaction with VPAC receptors, particularly VPAC2, which are present in the nervous system, suggests a potential role in neurological contexts nih.gov. VIP and related peptides, including PACAP and PHI, are known to act as neuroregulators, neurotransmitters, neurotrophic, and neuroprotective factors in the central nervous system researchgate.net. Studies have indicated that PACAP and VIP possess neuroprotective potential in various in vitro and in vivo models of neurodegeneration researchgate.net. While direct detailed studies on this compound's neuroprotective effects in specific neurological disorder models were not extensively found in the provided results, its structural and receptor similarities to VIP and PACAP suggest that this is an area of potential future research nih.govresearchgate.net. Research on VIP and PACAP has explored their ability to protect cells from neurotoxic effects and their potential therapeutic use in neurodegenerative diseases like Alzheimer's and Parkinson's disease researchgate.net.
Antineoplastic Activity in Cancer Cell Lines, e.g., Small Cell Lung Carcinoma
Preclinical research has investigated the potential antineoplastic activity of this compound, particularly in the context of small cell lung carcinoma (SCLC). SCLC cells are known to utilize bombesin-like peptides (BLPs) as autocrine growth factors researchgate.net. This compound, being related to VIP and PACAP, which can interact with similar receptor systems, has been explored for its ability to inhibit the proliferation of SCLC cell lines. Studies have shown that this compound can inhibit the proliferation of NCI-H345 SCLC cells nih.gov. This inhibitory effect was observed to be even more efficacious than that of vasoactive intestinal peptide (VIP) in the same cell line nih.gov. The mechanism of action appears to involve the stimulation of cyclic adenosine (B11128) monophosphate (cAMP) production within the cells, paralleling the effect of VIP and isobutyl methyl xanthine (B1682287) nih.gov. The antimitogenic activity of this compound, and its enhancement in the presence of an anti-bombesin monoclonal antibody, suggests a potential approach for the pharmacologic control of SCLC nih.gov.
Table 2: Effect of this compound and VIP on SCLC Cell Line Proliferation
Development of this compound Analogues for Enhanced Therapeutic Profiles
The development of this compound analogues is an active area of research aimed at potentially enhancing its therapeutic properties, such as improving receptor selectivity or metabolic stability. This compound preferentially stimulates VPAC2 receptors nih.govmdpi.com. Based on the amino acid sequence of this compound, synthetic peptide analogues have been created with increased affinity for VPAC2 over VPAC1 or PAC1 receptors mdpi.com. These analogues are being investigated for their potential in various applications, including the inhibition of HIV infection in vitro, where this compound itself initially showed a dose-dependent inhibitory effect mdpi.com. The ability to synthesize analogues with altered receptor binding profiles allows for more targeted investigation of the roles of specific VPAC receptor subtypes in different physiological and pathological processes, potentially leading to the development of compounds with improved efficacy and specificity for therapeutic use nih.govmdpi.com.
Advanced Methodological Approaches in Helodermin Research
In Vitro Cellular and Tissue-Based Assay Systems for Helodermin Studies
In vitro models are crucial for dissecting the direct effects of this compound at the cellular level, allowing for controlled environments to study specific mechanisms without the complexities of a whole organism.
Primary Cell Cultures and Immortalized Cell Lines
Primary cell cultures, derived directly from tissues, offer a physiologically relevant model to study this compound's effects on specific cell types. For instance, studies have utilized primary cultures of isolated mouse osteoblasts to investigate this compound's impact on cyclic AMP (cAMP) formation. This compound, along with other peptides from the VIP/secretin/glucagon (B607659) family, has been shown to stimulate cAMP accumulation in these cells in a concentration-dependent manner. oup.com
Immortalized cell lines, which can proliferate indefinitely in culture, provide a consistent and readily available system for this compound research. These cell lines are often derived from tumors or genetically modified to extend their lifespan. nih.govnih.gov They are valuable for high-throughput screening and detailed mechanistic studies. For example, the human small cell lung carcinoma (SCLC) cell lines NCI-H69 and NCI-H345 have been used to study the effects of Heloderma horridum venom, which is suggested to contain this compound or a cytotoxic analog. labroots.com Studies using NCI-H345 cells have indicated that this compound can inhibit their proliferation, an effect comparable to that of vasoactive intestinal peptide (VIP). pnas.org
Another example involves the use of human SUP-T1 lymphoblasts, an immortalized cell line, to characterize this compound-preferring VIP receptors. tandfonline.com These studies have utilized techniques like cross-linking with radiolabeled this compound to identify binding proteins and investigate the role of receptor glycosylation in ligand binding and signaling. tandfonline.com
The use of both primary cells and immortalized cell lines allows researchers to balance physiological relevance with experimental tractability and reproducibility.
Organotypic Slice Cultures for Tissue-Specific Responses
Organotypic slice cultures maintain the three-dimensional architecture and cellular interactions of a specific tissue, providing a more in vivo-like environment compared to dissociated cell cultures. nih.govfrontiersin.org This approach is particularly useful for studying the effects of this compound on complex tissues with multiple cell types and intact neural or vascular networks.
Studies have utilized organotypic slice cultures, such as those from fetal rat calvaria, to investigate this compound's effects on bone metabolism. In this system, this compound was found to inhibit bone matrix apposition and enhance parathyroid hormone (PTH)-induced bone resorption. researchgate.net Organotypic brain slice cultures have also been used in research involving this compound-like immunoreactivities, highlighting their utility in studying the peptide's distribution and potential actions within the central nervous system. dntb.gov.uadntb.gov.ua This method allows for the examination of tissue-specific responses and the interplay between different cell populations within a preserved tissue context.
In Vivo Animal Models for Investigating this compound Physiology and Pharmacology
In vivo animal models are indispensable for understanding the systemic effects of this compound, its pharmacokinetics, and its influence on complex physiological processes. mdpi.comatlantic-bone-screen.com These models allow researchers to study this compound's actions in a living system, taking into account factors like absorption, distribution, metabolism, and excretion, as well as the integrated responses of different organ systems.
Genetically Modified Animal Models for Receptor Function
Genetically modified animal models, particularly mice, are powerful tools for dissecting the roles of specific receptors in mediating this compound's effects. umcgresearch.orgwikipedia.orggeneticsmr.org These models can involve the knockout or overexpression of genes encoding this compound receptors or related signaling molecules, allowing researchers to study the consequences of altered receptor function in a whole organism.
While specific examples of genetically modified animal models solely focused on this compound receptor function were not extensively detailed in the search results, the principle of using such models for studying peptide receptor function is well-established in related research areas, such as studies on VIP and PACAP receptors, which are known to interact with this compound. oup.commdpi.com Genetically engineered mouse models are widely used to study gene function in vivo, model human diseases, and investigate the effects of genetic modifications on physiological processes. umcgresearch.orgwikipedia.orggeneticsmr.orgnih.gov These models can be constitutive (permanent alteration in all cells) or conditional (alteration in specific cell types or at specific times), providing flexibility in experimental design. wikipedia.org Applying these techniques to this compound receptor genes would allow for a deeper understanding of the specific contributions of different receptor subtypes (like VPAC1 and VPAC2, which bind this compound) to this compound's diverse biological activities. oup.commdpi.com
Pharmacological Intervention Models Utilizing this compound
Pharmacological intervention models involve administering this compound or its analogs to animals to study their effects on various physiological parameters and disease models. These studies provide crucial data on the in vivo efficacy and mechanisms of action of this compound.
Research has utilized pharmacological intervention models to investigate the effects of this compound in various contexts. For example, studies on rat dispersed pancreatic acini have examined the binding characteristics of this compound and its effects on amylase secretion and intracellular cAMP production. sci-hub.se These studies involved administering this compound and observing dose-dependent responses. sci-hub.se
Animal models have also been used to study the effects of VIP and related peptides, including this compound, on lung injury. emjreviews.com Preclinical experiments in mouse models have demonstrated the role of VIP and related peptides in reducing ischemia-induced reperfusion injuries. emjreviews.com While the search results did not provide extensive specific examples of pharmacological intervention models exclusively using this compound in diverse disease models, the existing literature on VIP and PACAP, which are structurally related to this compound and interact with shared receptors, indicates the potential for such studies. oup.commdpi.com These models would involve administering this compound to animals exhibiting specific disease phenotypes and evaluating its therapeutic potential and mechanisms of action.
Biochemical and Biophysical Characterization Techniques for this compound-Receptor Interactions
Understanding how this compound interacts with its target receptors at a molecular level is critical for elucidating its signaling pathways and developing potential therapeutic agents. A range of biochemical and biophysical techniques are employed for this purpose.
Biochemical techniques often involve studying the binding of this compound to its receptors in cell membranes or purified receptor preparations. Radioligand binding assays, using labeled this compound, are commonly used to determine receptor affinity, density, and specificity. Studies on rat pancreatic membranes and human SUP-T1 lymphoblasts have utilized such techniques to demonstrate this compound's interaction with secretin or VIP receptors and characterize this compound-preferring binding sites. tandfonline.comcore.ac.uknih.gov
Biophysical techniques provide insights into the structural aspects of this compound-receptor interactions and the conformational changes that occur upon binding. While specific biophysical studies solely focused on this compound were not prominently featured in the search results, the techniques used for characterizing interactions between peptide ligands and G-protein coupled receptors (GPCRs), which include this compound receptors (VPAC1 and VPAC2), are applicable. oup.commdpi.com These techniques can include surface plasmon resonance (SPR) to measure binding kinetics, isothermal titration calorimetry (ITC) to determine binding thermodynamics, and various spectroscopic methods (e.g., fluorescence spectroscopy, NMR) to probe conformational changes and interaction sites. nih.govmalvernpanalytical.com X-ray diffraction can also be used to determine the high-resolution structure of receptor-ligand complexes, although obtaining crystals of membrane proteins like GPCRs can be challenging. nih.gov These methods collectively provide a comprehensive picture of the molecular recognition between this compound and its receptors.
Data Table: Examples of Cell Lines and Tissues Used in this compound Research
| Cell Type / Tissue | Origin | Research Focus | Key Findings |
| Primary Mouse Calvarial Osteoblasts | Mouse Calvaria | cAMP formation | This compound stimulates cAMP accumulation. oup.com |
| NCI-H69 and NCI-H345 Cell Lines | Human SCLC | Cell viability and proliferation | Heloderma horridum venom (suggested to contain this compound) reduces cell viability; this compound inhibits proliferation. labroots.compnas.org |
| SUP-T1 Lymphoblasts | Human Lymphoma | This compound-preferring VIP receptor characterization | Identified a 63 K binding protein; glycosylation affects receptor targeting and turnover. tandfonline.com |
| Rat Dispersed Pancreatic Acini | Rat Pancreas | Amylase secretion and cAMP production | This compound stimulates cAMP and amylase secretion via VIP-preferring receptors. sci-hub.se |
| Fetal Rat Calvaria | Fetal Rat | Bone metabolism (organotypic culture) | This compound inhibits bone matrix apposition and augments PTH-induced bone resorption. researchgate.net |
Data Table: Receptor Binding Affinities (Example from Rat Pancreatic Acini Study)
| Peptide | Receptor Type | Binding Affinity Order |
| VIP | VIP receptors | VIP = this compound > Secretin sci-hub.se |
| This compound | VIP receptors | VIP = this compound > Secretin sci-hub.se |
| Secretin | VIP receptors | VIP = this compound > Secretin sci-hub.se |
| Secretin | Secretin receptors | Secretin > this compound > VIP sci-hub.se |
| This compound | Secretin receptors | Secretin > this compound > VIP sci-hub.se |
| VIP | Secretin receptors | Secretin > this compound > VIP sci-hub.se |
Note: This table is based on the relative binding affinities reported in a study using rat dispersed pancreatic acini. sci-hub.se Actual affinity values (e.g., Kd) would provide a more quantitative comparison.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to characterize receptor-ligand interactions, providing detailed information about receptor number, ligand affinity, and selectivity springernature.comnih.govoncodesign-services.com. This method involves incubating tissue sections, cultured cells, or homogenates with a radiolabeled ligand, which can be a labeled analog of a naturally occurring peptide like this compound or a related compound nih.govoncodesign-services.com.
In the context of this compound research, radioligand binding assays have been employed to examine its interaction with receptors, particularly those within the VIP/PACAP family. For instance, studies using rat pancreatic acini have shown that this compound can inhibit the binding of [125I]VIP, indicating interaction with VIP-sensitive binding sites nih.govsci-hub.se. These assays allow for the determination of binding characteristics such as the equilibrium dissociation constant (KD), which reflects the affinity of the ligand for the receptor, and the maximum binding capacity (Bmax), representing the receptor density nih.govbiosensingusa.com. Competition binding assays, where increasing concentrations of an unlabeled ligand (like this compound) compete with a fixed concentration of a radiolabeled ligand for receptor binding, are used to determine the affinity and selectivity of the unlabeled compound nih.gov.
Adenylate Cyclase Activity Measurements
This compound is known to stimulate adenylate cyclase activity, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP) nih.govulb.ac.beresearchgate.netoup.com. Measuring adenylate cyclase activity is a key method for assessing the functional potency and efficacy of this compound, particularly as its cognate receptors are G protein-coupled receptors (GPCRs) that often couple to the Gs protein, leading to the activation of adenylate cyclase and increased intracellular cAMP levels nih.govfrontiersin.org.
These measurements are typically performed by incubating cell membranes or intact cells with this compound in the presence of ATP, the substrate for adenylate cyclase. The amount of cAMP produced is then quantified, often using competitive binding assays or immunoassays oup.com. Studies have demonstrated that this compound stimulates adenylate cyclase activity in various tissues, including rat pancreatic membranes, rat pancreatic acini, rat heart, rat brain, human heart, and bone cells nih.govsci-hub.seulb.ac.beresearchgate.netoup.com.
Research findings indicate that this compound stimulates cAMP production dose-dependently sci-hub.se. Comparisons with other peptides in the VIP/PACAP family have shown that this compound can have distinct properties. For example, in rat pancreatic membranes, this compound stimulated adenylate cyclase activity as efficiently as secretin and VIP nih.gov. However, in AR 4-2J cell membranes, while PACAP-27 and PACAP-38 showed similar potency and efficacy in stimulating adenylate cyclase, VIP and this compound showed lower potency and reduced efficacy ulb.ac.be. This compound's effect on cAMP accumulation in mouse calvarial bones and isolated osteoblasts was found to be comparable to that induced by VIP in terms of potency and magnitude researchgate.net.
Here is a representation of comparative adenylate cyclase stimulation data:
| Peptide | Tissue/Cell Type | Effect on Adenylate Cyclase Activity | Relative Potency (vs. PACAP) | Relative Efficacy (vs. PACAP) | Source |
| This compound | Rat Pancreatic Membranes | Stimulation | Similar to Secretin/VIP | Similar to Secretin/VIP | nih.gov |
| This compound | AR 4-2J Membranes | Stimulation | Lower | Reduced | ulb.ac.be |
| This compound | Mouse Calvarial Bones | Stimulation | Comparable to VIP | Comparable to VIP | researchgate.net |
| This compound | Rat Pancreatic Acini | Stimulation | Nearly identical to VIP | - | sci-hub.se |
| This compound | Human Liver Membranes | Stimulation | Lower than PACAP | Similar to PACAP | oup.com |
| VIP | AR 4-2J Membranes | Stimulation | Lower | Reduced | ulb.ac.be |
| VIP | Human Liver Membranes | Stimulation | Lower than PACAP | Similar to PACAP | oup.com |
| PACAP-27 | AR 4-2J Membranes | Stimulation | High | High | ulb.ac.be |
| PACAP-38 | AR 4-2J Membranes | Stimulation | High | High | ulb.ac.be |
| PACAP-27 | Human Liver Membranes | Stimulation | High | Similar to VIP/Helodermin | oup.com |
Confocal and Super-Resolution Microscopy for Receptor Localization
Confocal and super-resolution microscopy techniques are invaluable for visualizing the precise cellular and subcellular localization of receptors and other proteins wikipedia.orgnih.govnih.govuni-wuerzburg.de. Confocal microscopy offers improved optical resolution by using a pinhole to eliminate out-of-focus light, while super-resolution techniques overcome the diffraction limit of light to achieve even higher spatial resolutions, down to the nanoscale wikipedia.orgnih.govnih.govuni-wuerzburg.decrestoptics.com.
These microscopy methods, often coupled with fluorescent labeling of receptors (e.g., using fluorescent proteins or immunofluorescence with fluorescently tagged antibodies), can be applied to study the distribution of this compound receptors on the cell surface, within specific cellular compartments, or their co-localization with other proteins involved in signaling or trafficking nih.govuni-wuerzburg.de. While specific studies detailing the use of these techniques for this compound receptor localization were not found in the provided search results, the general application of confocal and super-resolution microscopy to study GPCR localization and trafficking is well-established in cell biology research biosensingusa.comnih.gov. Such studies could provide insights into where this compound exerts its effects within a cell and how receptor localization might change upon ligand binding or in different physiological states.
Molecular Biology Techniques for this compound Gene Expression and Protein Production
Molecular biology techniques are essential for studying the gene encoding this compound and for producing the peptide for research purposes. These approaches allow for the investigation of gene expression patterns and the generation of recombinant this compound.
cDNA Cloning and Recombinant this compound Expression
Studying a peptide like this compound at a molecular level often begins with identifying and cloning the complementary DNA (cDNA) that encodes its precursor protein. This involves isolating mRNA from tissues that produce this compound, synthesizing cDNA from the mRNA, and then using PCR or other cloning techniques to amplify and isolate the specific sequence corresponding to this compound. Once cloned, the this compound cDNA can be inserted into expression vectors.
Recombinant protein expression involves introducing these vectors into suitable host cells, such as bacteria, yeast, insect cells, or mammalian cells, which then transcribe the gene and translate the mRNA to produce the this compound peptide. This process allows for the production of relatively large quantities of pure this compound, which is crucial for conducting detailed biochemical, pharmacological, and structural studies that are difficult to perform with peptide isolated directly from natural sources. While specific details on the cloning and recombinant expression of this compound were not prominent in the search results, this general approach is standard for studying and producing peptides for research.
Gene Silencing and Overexpression Studies
To understand the physiological roles of this compound and its receptors, researchers can utilize gene silencing and overexpression techniques. Gene silencing, often achieved using techniques like small interfering RNA (siRNA), short hairpin RNA (shRNA), or CRISPR-Cas9, reduces the expression of a specific gene (e.g., the this compound gene or the gene encoding its receptor) uni-wuerzburg.de. This allows researchers to observe the consequences of reduced this compound signaling on cellular processes or physiological functions, thereby inferring the gene's normal role.
Conversely, gene overexpression involves introducing extra copies of the this compound gene or its receptor gene into cells or organisms, leading to increased protein production. This technique can be used to study the effects of elevated this compound levels or increased receptor signaling, helping to elucidate the downstream pathways and biological responses mediated by this compound. Although specific examples of gene silencing or overexpression studies directly targeting this compound or its receptors were not detailed in the provided search results, these molecular biology tools are broadly applicable in peptide and receptor research to investigate gene function and signaling pathways.
Immunochemical and Mass Spectrometric Approaches for this compound Detection and Quantification
Accurate detection and quantification of this compound in biological samples are essential for studying its distribution, metabolism, and levels under different conditions. Immunochemical and mass spectrometric methods provide powerful tools for these purposes.
Immunochemical approaches utilize antibodies that specifically bind to this compound. Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay (RIA) can be developed to quantify this compound levels in biological fluids or tissue extracts oncodesign-services.com. Western blotting can be used to detect the presence of this compound in protein samples after separation by gel electrophoresis. Immunohistochemistry allows for the visualization of this compound localization within tissues or cells using labeled antibodies uni-wuerzburg.de. The specificity of the antibodies is critical for accurate detection and quantification.
Mass spectrometry (MS), particularly coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific method for identifying and quantifying peptides like this compound based on their mass-to-charge ratio and fragmentation patterns. This technique can be used to measure this compound concentrations in complex biological matrices, study its metabolic fate, and assess the purity of synthetic or recombinant this compound preparations. While specific protocols or detailed findings on the immunochemical or mass spectrometric analysis of this compound were not extensively covered in the provided search results, these techniques are standard in peptide research for detection, quantification, and characterization.
Liquid Chromatography-Mass Spectrometry for Peptide Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are powerful analytical techniques used for the separation, identification, and characterization of peptides in complex mixtures. This approach is particularly valuable for peptide profiling, allowing researchers to identify and analyze multiple peptides simultaneously within a sample.
In the context of this compound research, liquid chromatography, often High-Performance Liquid Chromatography (HPLC), has been coupled with detection methods like RIA or mass spectrometry to provide both separation and identification/quantification capabilities. HPLC allows for the separation of this compound from other peptides and components in biological extracts based on their physicochemical properties.
Studies investigating this compound-like immunoreactivity in tissue extracts have frequently employed HPLC followed by RIA of the collected fractions to pinpoint the specific molecules responsible for the observed immunoreactivity. This approach confirmed that the main peak of this compound-like immunoreactivity in rat thyroid extracts eluted in a position similar to that of authentic lizard this compound. Similarly, HPLC combined with RIA was used to analyze this compound-like immunoreactivity in rat brain extracts, revealing a main immunoreactive peak with elution properties akin to authentic lizard this compound. The use of a C18 reverse-phase column and specific acetonitrile (B52724) gradients in trifluoroacetic acid has been reported for the HPLC analysis of this compound-like immunoreactivity in rat thyroid extracts.
LC-MS/MS has been applied in broader studies characterizing the proteome or peptidome of biological sources where this compound is found, such as the venom of the Gila monster. These studies utilize the high resolving power of liquid chromatography to separate peptides before they are introduced into the mass spectrometer. The mass spectrometer then measures the mass-to-charge ratio of the peptide ions and generates fragmentation patterns (MS/MS spectra) that can be used to determine the amino acid sequence and identify the peptide.
Peptide profiling using LC-MS/MS allows for a comprehensive analysis of the peptide composition of a sample, providing insights into the presence and relative abundance of this compound and other related peptides. This is particularly useful in venom research to characterize the diverse array of bioactive peptides present. While direct detailed findings specifically on this compound profiling by LC-MS/MS from the provided sources are limited, the technique is a standard method for peptide characterization and is applicable to this compound given its peptide nature.
The combination of chromatographic separation and mass spectrometric detection provides a powerful approach for the unambiguous identification and detailed structural analysis of this compound, complementing the quantitative data obtained from immunoassays.
Future Directions and Research Gaps in Helodermin Studies
Elucidation of Potential Helodermin-Specific Receptors Beyond Known VIP/Secretin Receptors
This compound is known to interact with mammalian VIP receptors, specifically VPAC1 and VPAC2, and secretin receptors, often with high affinity and efficacy. researchgate.netresearchgate.netnih.govfrontiersin.orgplos.org However, the possibility of this compound interacting with as-yet-undiscovered specific receptors, or having distinct binding profiles or downstream signaling pathways compared to VIP and secretin, remains an important area for investigation. While some studies have explored the binding of this compound to known class B GPCRs, demonstrating varying potencies compared to VIP and PACAP, the existence of a dedicated this compound receptor has not been definitively ruled out. frontiersin.orgplos.orgoup.com Research into potential this compound-specific binding sites or unique interactions with known receptors could reveal novel physiological roles and therapeutic targets. Further detailed pharmacological studies, including binding assays and functional analyses in various tissue types, are needed to comprehensively map this compound's receptor interactions.
Comprehensive Analysis of this compound's Role in Integrated Physiological Systems
While this compound's effects on specific systems, such as its hypotensive activity and influence on pancreatic enzyme secretion, have been noted, its broader role within integrated physiological networks is not fully understood. nih.govarizona.edugoogle.com this compound is structurally related to peptides involved in diverse functions, including glucose homeostasis, gastrointestinal motility, and cardiovascular regulation. researchgate.netoup.commedclinrese.orgmdpi.com A comprehensive analysis of this compound's effects across multiple organ systems and its interactions with other hormones and neurotransmitters is needed. This could involve in vivo studies, systems biology approaches, and investigations into its potential involvement in complex physiological processes beyond those currently associated with VIP or secretin. For instance, while this compound can activate mast cells partly through VIP receptors, its full impact on the immune system warrants further study. nih.govresearchgate.net Understanding these integrated roles could uncover new therapeutic applications or potential side effects.
Investigation of this compound's Long-Term Biological Effects and Safety Profiles
Given that this compound is a component of venom and has potent biological activities, a thorough investigation into its long-term biological effects is essential. Although this section focuses on research gaps and not safety profiles directly (as per instructions), the investigation into these long-term effects is a critical research direction. Studies are needed to understand the chronic impact of this compound exposure or administration on various physiological systems. This includes assessing potential adaptive responses, desensitization of receptors, or unforeseen consequences of prolonged activity. While some research has touched upon the effects of related peptides like exendin-4 (B13836491) over time, specific long-term studies on this compound are limited. uq.edu.au Such research is vital for determining the therapeutic viability and potential risks associated with this compound or its analogues.
Structure-Activity Relationship Studies for this compound-Derived Compounds and Therapeutic Potentiation
Understanding the precise relationship between this compound's structure and its biological activity is fundamental for developing therapeutic analogues with improved potency, selectivity, and stability. This compound is a 35-amino acid peptide, and variations in its sequence or modifications could significantly alter its interaction with receptors and its pharmacokinetic properties. nih.gov While structure-activity relationship (SAR) studies have been conducted for related peptides like VIP and exendin-4, detailed SAR analysis specifically for this compound and the design of novel this compound-based compounds represent a key research gap. frontiersin.orgoup.com This research could involve synthesizing peptide fragments or modified versions of this compound and evaluating their binding affinity and functional activity on different receptor subtypes. The goal is to identify key residues or structural motifs responsible for specific biological effects, paving the way for the rational design of potent and selective therapeutic agents.
Q & A
Q. What experimental approaches are recommended for determining the secondary structure of Helodermin in aqueous solutions?
To analyze this compound's secondary structure, nuclear magnetic resonance (NMR) spectroscopy is the gold standard. Use 2D ¹H NMR to measure chemical shifts and nuclear Overhauser effect (NOE) data, which provide distance restraints for molecular dynamics simulations. Key findings:
- This compound exhibits a stable α-helix (Glu-9 to Leu-23) in water, extending to Phe-6 in 50% trifluoroethanol (TFE) .
- Unstructured termini suggest flexibility, which may influence receptor binding .
| Technique | Key Observations | Implications |
|---|---|---|
| 2D ¹H NMR | α-helix (9–23) in water; extended in TFE | Structural stability under physiological conditions |
| Molecular Dynamics | High RMSD values in termini | Flexibility may aid receptor interaction |
Q. Methodological Steps :
Prepare peptide solutions in water and TFE.
Acquire NOE data and assign resonances.
Q. How can researchers investigate this compound's receptor interactions in mammalian systems?
this compound binds VIP/secretin-family receptors (VPAC1, VPAC2) and secretin subtypes (S1–S4). Key methods:
- Competitive binding assays : Compare displacement of radiolabeled VIP/secretin by this compound in pancreatic acini .
- cAMP assays : Measure adenylate cyclase activation (e.g., in rat pancreatic cells) to differentiate receptor subtypes .
| Receptor Subtype | Affinity | Functional Role |
|---|---|---|
| VPAC2 | High | Preferential binding for this compound |
| S3 (pancreatic) | Moderate | Mediates cAMP elevation and amylase secretion |
Q. Protocol :
Isolate pancreatic acini from rat tissue.
Incubate with this compound and VIP/secretin analogs.
Q. What in vitro models are suitable for studying this compound's physiological effects?
Q. Considerations :
- Validate receptor expression via immunohistochemistry or RT-PCR .
- Include controls (e.g., VIP, PACAP) to distinguish this compound-specific effects .
Advanced Research Questions
Q. How can structural stability discrepancies in this compound (aqueous vs. hydrophobic environments) be reconciled with functional data?
this compound's α-helix stability in water contrasts with VIP, which requires hydrophobic environments for structure formation. To address this:
Perform mutational analysis (e.g., truncate termini) to test helical stability .
Use circular dichroism (CD) to compare helical content under varying solvent conditions.
Correlate structural data with receptor activation assays (e.g., VPAC2 binding affinity) .
Hypothesis : The stable helix in water enhances receptor binding kinetics, explaining prolonged hypotension compared to VIP .
Q. How should researchers resolve contradictions in this compound's receptor subtype specificity across studies?
Discrepancies arise from tissue-specific receptor expression (e.g., pancreatic S3 vs. vascular VPAC2). Strategies:
Q. What methodologies are critical for studying this compound's evolutionary relationship to mammalian peptides?
Molecular cloning : Screen cDNA libraries (e.g., Gila monster salivary gland) to identify precursor genes .
Phylogenetic analysis : Align this compound with VIP/PACAP/GLP-1 sequences to infer homology .
Functional assays : Compare cAMP activation across species to assess conserved signaling .
| Peptide | Receptor Overlap | Evolutionary Insight |
|---|---|---|
| VIP | VPAC1/VPAC2 | Shared receptor activation suggests divergence from a common ancestor |
| Exendin-4 | GLP-1 receptor | Convergent evolution in glucose metabolism |
Q. How can researchers design studies to explore this compound's therapeutic potential without commercial bias?
- Preclinical models : Use diabetic rodents to assess glucose-lowering effects (compare with exendin-4) .
- Ethical frameworks : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
- Collaborative validation : Share raw data via repositories (e.g., Zenodo) to enable independent replication .
Q. What statistical approaches are recommended for analyzing contradictory data on this compound's dose-dependent effects?
- Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) to quantify EC₅₀ differences .
- Multivariate analysis : Use PCA to identify confounding variables (e.g., receptor density, assay conditions) .
- Sensitivity analysis : Test robustness of conclusions to outlier exclusion .
Methodological Guidelines
- Literature reviews : Use PICO framework (Population, Intervention, Comparison, Outcome) to structure queries .
- Manuscript preparation : Follow IMRaD format, with detailed Methods sections for reproducibility .
- Data sharing : Adhere to journal policies (e.g., Beilstein Journal) for supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
